molecular formula C14H13NO2 B8656885 Benzamide, N-(3-hydroxyphenyl)-2-methyl- CAS No. 55814-53-4

Benzamide, N-(3-hydroxyphenyl)-2-methyl-

Cat. No.: B8656885
CAS No.: 55814-53-4
M. Wt: 227.26 g/mol
InChI Key: SEZMBJGKTFAUDD-UHFFFAOYSA-N
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Description

Benzamide, N-(3-hydroxyphenyl)-2-methyl- is a substituted benzamide derivative characterized by a methyl group at the 2-position of the benzamide ring and an N-(3-hydroxyphenyl) substituent. The 2-methyl group introduces steric and electronic effects, while the 3-hydroxyphenyl moiety enables hydrogen bonding and polar interactions, influencing solubility and biological activity.

Properties

CAS No.

55814-53-4

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

N-(3-hydroxyphenyl)-2-methylbenzamide

InChI

InChI=1S/C14H13NO2/c1-10-5-2-3-8-13(10)14(17)15-11-6-4-7-12(16)9-11/h2-9,16H,1H3,(H,15,17)

InChI Key

SEZMBJGKTFAUDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares N-(3-hydroxyphenyl)-2-methylbenzamide with structurally related benzamides from the evidence:

Compound Name Substituents Molecular Weight Key Features Biological/Chemical Relevance
N-(3-hydroxyphenyl)-2-methylbenzamide 2-methyl, N-(3-hydroxyphenyl) ~241 (calculated) Simplifies synthesis; hydroxyl enables H-bonding; methyl adds lipophilicity. Potential for drug design or catalysis
(E)-N-(3-hydroxyphenyl)benzamide derivatives (, compound 15) Benzimidazole-propenyl conjugate Higher (~500+) Extended conjugation; high thermal stability (>300°C). Anticancer or enzyme inhibition
2-Hydroxy-N-(3-trifluoromethylphenyl)benzamide () 2-OH, N-(3-CF₃-phenyl) ~285 CF₃ enhances lipophilicity; hydroxyl aids solubility. Antibacterial/antifungal activity
N-(2-hydroxyethyl)-3-methylbenzamide () 3-methyl, hydroxyethyl ~193 N,O-bidentate directing group for metal catalysis. Catalytic C–H functionalization
4-(Benzyloxy)-N-(3-chloro-2-substituted phenyl)benzamide () Benzyloxy, chloro ~400–450 Ultrasonic synthesis reduces reaction time (green chemistry). Antimicrobial applications

Key Research Findings

Steric Effects : The 2-methyl group in the target compound may hinder binding to flat enzymatic pockets compared to para-substituted analogs (e.g., ’s dimethoxy derivatives) .

Hydrogen Bonding : The 3-hydroxyphenyl group enables interactions with biological targets (e.g., DNA or proteins), similar to salicylanilide derivatives in .

Synthetic Efficiency : Ultrasonic methods () reduce reaction times by 50–70% compared to refluxing, suggesting applicability for scalable synthesis of the target compound .

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